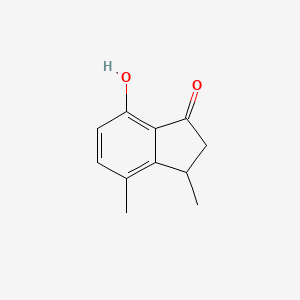
7-Hydroxy-3,4-dimethylindan-1-one
Cat. No. B1338443
Key on ui cas rn:
53005-72-4
M. Wt: 176.21 g/mol
InChI Key: DRHXUYFRRQUTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03944679
Procedure details


Likewise, a mixture of 21.6 g. (0.2 mol) of p-cresol and 17.2 g. (0.2 mol) of γ-butyrolactone is added into a mixture of 79.8 g. (0.6 mol) of anhydrous aluminium chloride and 15.0 g. (0.26 mol) of sodium chloride which mixture has been molten at 140°C, and the resultant mixture is heated at a temperature of 140°-200°C for about 3 minutes. After cooling, the reaction mixture is poured into a hydrochloric acid-ice and the resulting acidic solution is stirred with benzene. The benzene layer is taken up and dried with anhydrous sodium sulfate. The solvent is removed by distillation, and the residue is further subjected to vacuum distillation, whereby yellowish liquid is distilled out at 95°-105°C/2mmHg, which liquid is solidified on cooling. Upon recrystallization from n-hexane after decolorization with active carbon, 14.9 g. of whitish-purple crystals of 3,4-dimethyl-7-hydroxyindan-1-one having a melting point of 52°-53°C is obtained.




[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[C:9]1(=O)[O:13][CH2:12][CH2:11][CH2:10]1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+]>C1C=CC=CC=1>[CH3:9][CH:10]1[C:2]2[C:1](=[C:6]([OH:7])[CH:5]=[CH:4][C:3]=2[CH3:8])[C:12](=[O:13])[CH2:11]1 |f:2.3.4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCO1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0.6 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
0.26 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Five
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
hydrochloric acid ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Likewise, a mixture of 21.6 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
has been molten at 140°C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed by distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue is further subjected to vacuum distillation, whereby yellowish liquid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is distilled out at 95°-105°C/2mmHg, which liquid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon recrystallization from n-hexane after decolorization with active carbon, 14.9 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1CC(C2=C(C=CC(=C12)C)O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
